

Application Notes and Protocols: SPECT Imaging with Iodinated WAY-100635 Analogues

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Compound of Interest

Compound Name: WAY-100635 maleate

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These application notes provide a detailed overview of the methodologies and findings related to the development of iodinated analogues of WAY-100635 for Single Photon Emission Computed Tomography (SPECT) imaging of the serotonin 1A (5-HT_{1A}) receptor. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction

WAY-100635 is a potent and selective antagonist of the 5-HT_{1A} receptor, a key target in the pathophysiology of neuropsychiatric disorders such as anxiety and depression. While PET imaging using [¹¹C]WAY-100635 has been successfully employed, the development of SPECT agents using isotopes like iodine-123 offers advantages in terms of longer half-life and wider availability. This document details the evaluation of two classes of iodinated WAY-100635 analogues: bridgehead iodinated derivatives and the p-iodobenzamido derivative, p-MPPI.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo biodistribution data for various iodinated WAY-100635 analogues.

Table 1: In Vitro Receptor Binding Affinities (K_i, nM) of Bridgehead Iodinated WAY-100635 Analogues

Compound	5-HT1A	5-HT2A	D2	$\alpha 1$
WAY-100635	0.4 ± 0.1	110 ± 20	380 ± 50	3.1 ± 0.5
Analogue 6b	0.9 ± 0.2	>10000	>10000	180 ± 30
Analogue 7b	1.2 ± 0.3	>10000	>10000	250 ± 40

Data sourced from Al Hussainy et al., 2011.

Table 2: Biodistribution of [123 I]-Labeled Bridgehead Analogues in Rats (%ID/g at 60 min post-injection)

Organ	[123 I]6b	[123 I]7b
Blood	0.08 ± 0.01	0.07 ± 0.01
Brain	0.11 ± 0.02	0.09 ± 0.01
Heart	0.15 ± 0.03	0.13 ± 0.02
Lungs	0.25 ± 0.04	0.21 ± 0.03
Liver	1.20 ± 0.20	1.05 ± 0.15
Kidneys	0.80 ± 0.12	0.75 ± 0.10

Data sourced from Al Hussainy et al., 2011. Unfortunately, the brain uptake for both radioligands was significantly lower than that of the parent molecule.[\[1\]](#)

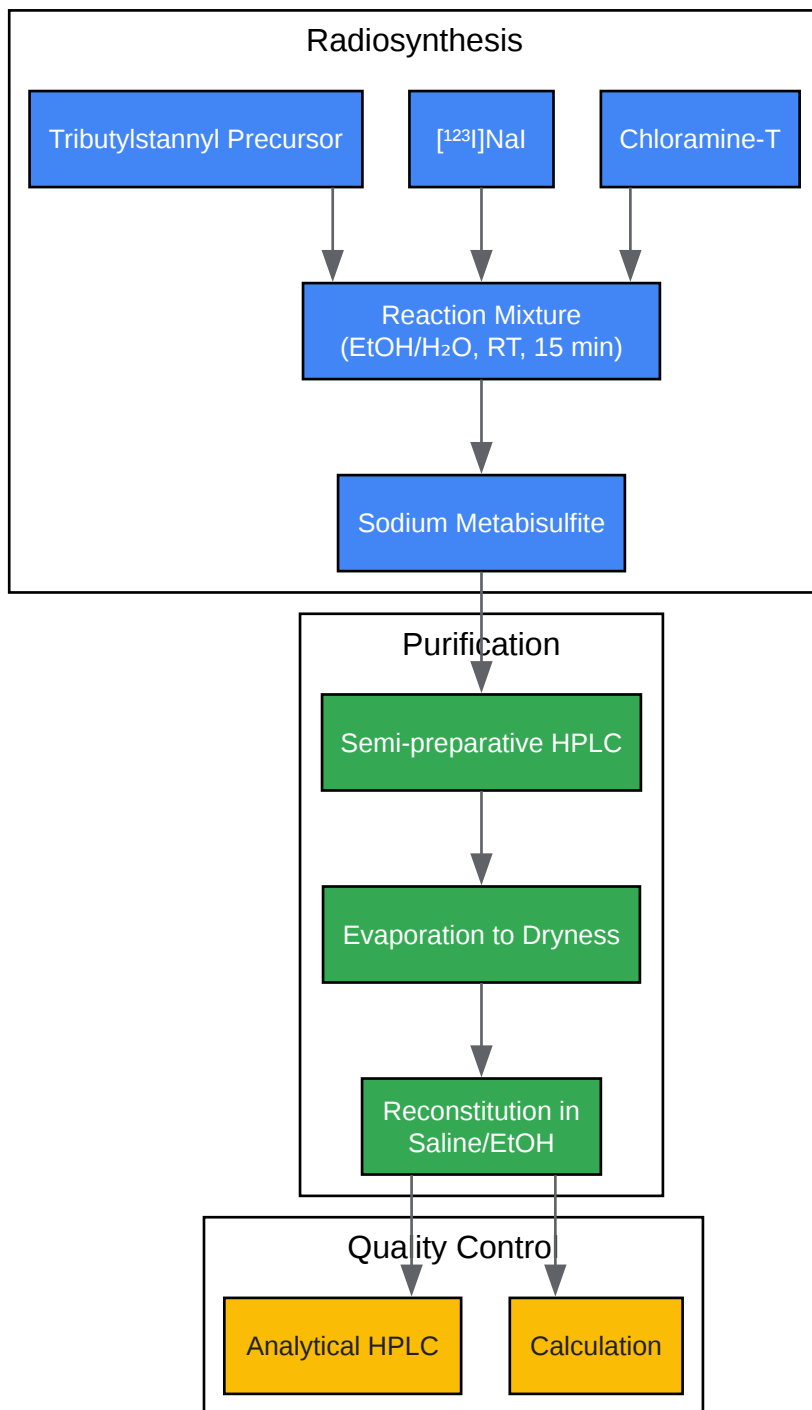
Table 3: In Vivo SPECT Imaging of [123 I]p-MPPI in Nonhuman Primates and Rats

Species	Brain Region	Hippocampus/Cerebellum Ratio	Time Post-Injection
Nonhuman Primate	Hippocampus	~3:1	50 min
Rat	Hippocampus	3.3:1	30 min

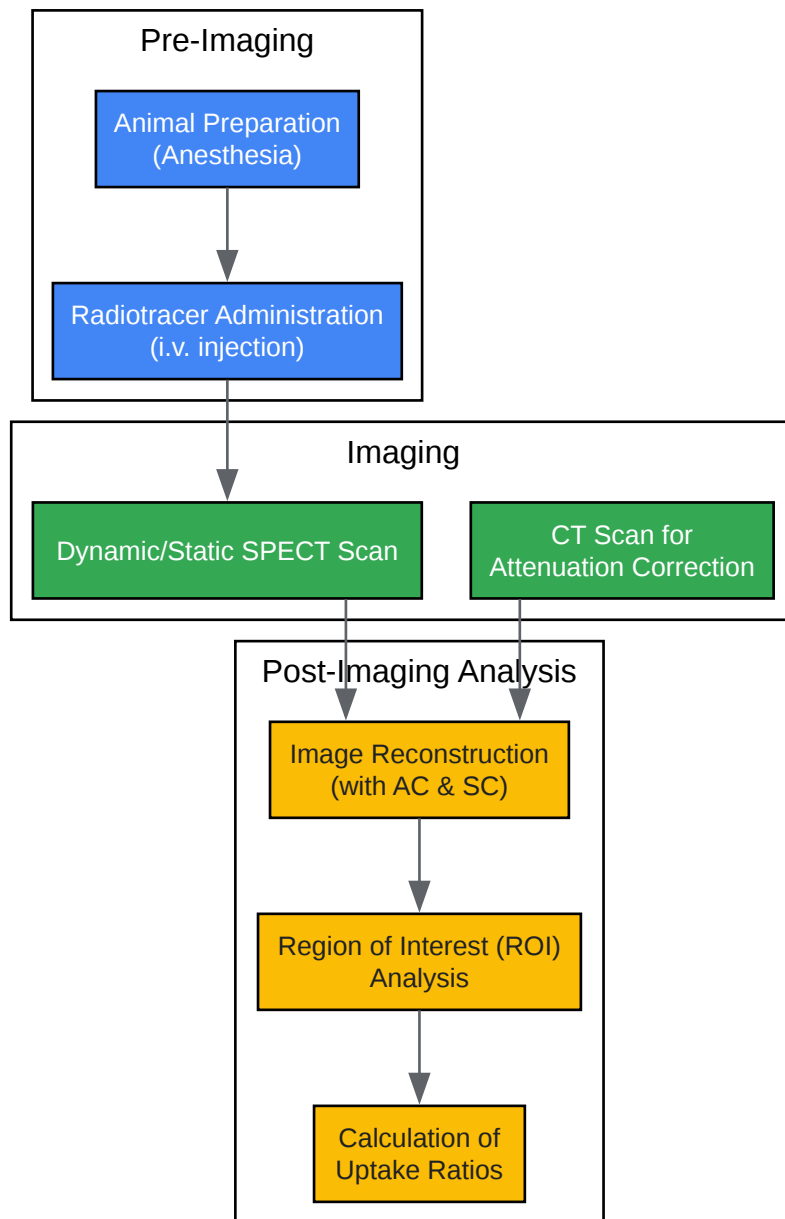
Data sourced from Zhuang et al., 1994 and Kung et al., 1995.[\[2\]](#)[\[3\]](#)

Signaling Pathway

The 5-HT_{1A} receptor is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that ultimately modulates neuronal excitability.

Radiolabeling Workflow for [^{123}I] Analogues

In Vivo SPECT Imaging Workflow



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References

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